molecular formula C12H11BrN2O3 B5741794 2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B5741794
M. Wt: 311.13 g/mol
InChI Key: GZKBXQIBUUOPAT-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a chemical compound that features a bromophenoxy group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of 4-bromophenol with 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used.

Scientific Research Applications

2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: Contains a fluorine atom in place of bromine.

    2-(4-iodophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: Features an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chlorine or fluorine analogs. This makes it a valuable compound for specific applications where such reactivity is desired.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-8-6-11(15-18-8)14-12(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKBXQIBUUOPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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